N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids . In biology, it is studied for its potential biological activities, including its effects on neurotransmitter systems . In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders . Additionally, it has industrial applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways . This compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide include other tropane alkaloids such as tropine and cocaine analogues . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .
Uniqueness: The uniqueness of this compound lies in its specific combination of the bicyclic structure and the quinoline moiety . This combination imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-propan-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-12(2)23-18-6-4-3-5-13(18)9-17(20(23)25)19(24)22-16-10-14-7-8-15(11-16)21-14/h3-6,9,12,14-16,21H,7-8,10-11H2,1-2H3,(H,22,24) |
InChI Key |
KVJRSKCVVRBOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4 |
Origin of Product |
United States |
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